molecular formula C18H16N2O3S B2648223 N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide CAS No. 868677-93-4

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide

Cat. No.: B2648223
CAS No.: 868677-93-4
M. Wt: 340.4
InChI Key: ZJQFXHGGMKNWKL-UHFFFAOYSA-N
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Description

Historical Development of Azatricyclo-Benzamide Research

The exploration of azatricyclic benzamides began in the late 20th century, driven by the need for novel pharmacophores with enhanced binding selectivity. Early work focused on mono- and bicyclic systems, but the incorporation of a third ring, as seen in tricyclo[7.4.0.0³,⁷] systems, emerged as a strategy to improve steric and electronic complementarity to biological targets. A pivotal 2003 study demonstrated that tricyclic compounds containing nitrogen, oxygen, and sulfur exhibited notable anti-multidrug resistance (MDR) activity, validating their potential in overcoming therapeutic resistance. For example, acridine- and quinoline-based tricyclics showed improved efficacy compared to simpler analogs, highlighting the role of ring fusion in modulating bioactivity.

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide builds on these foundations, incorporating a benzamide substituent to enhance hydrogen-bonding capacity. The 2,5-dimethyl groups on the benzamide ring were likely introduced to optimize lipophilicity and metabolic stability, as seen in related compounds like 4-(dimethylamino)-N,N-dimethylbenzamide.

Significance of Dioxa-Thia-Aza Tricyclic Systems

Dioxa-thia-aza tricyclic systems, such as the 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca framework, offer unique electronic and steric properties. The oxygen atoms at positions 10 and 13 contribute to polarity and hydrogen-bond acceptor capacity, while the sulfur atom at position 4 introduces potential for π-π stacking and redox activity. Nitrogen at position 6 provides a basic site for protonation, enhancing solubility under physiological conditions.

Comparative studies of analogous systems, such as 2-{6-butyl-10,13-dioxa-4,6-diazatricyclo[7.4.0.0³,⁷]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine dihydrochloride, reveal that minor structural modifications—such as replacing a benzamide with an ethylamine group—drastically alter biological activity. For instance, the dihydrochloride derivative exhibits a molecular weight of 377.10 g/mol and a predicted collision cross-section (CCS) of 165.4 Ų for the [M+H]+ adduct, underscoring the impact of substituents on physicochemical behavior.

Structural Classification Within Heterocyclic Chemistry

The target compound belongs to the broader class of tricyclic heterocycles, characterized by fused rings containing at least two heteroatoms. Its core structure can be dissected as follows:

  • Ring 1 : A benzene ring fused to a 1,4-dioxane moiety (10,13-dioxa).
  • Ring 2 : A thiazole ring (4-thia) fused to the dioxane-benzene system.
  • Ring 3 : A seven-membered azepane-like ring (6-aza) completing the tricyclic framework.

This classification aligns with systems like 4-cyano-N-(6,7-dihydro-dioxino[2,3-f]benzothiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride, which shares the dioxa-thia-aza motif but incorporates a cyano group and dimethylaminoethyl side chain. Such structural variations highlight the versatility of tricyclic benzamides in drug design.

Relationship to Other Benzamide-Substituted Heterocycles

Benzamide-substituted heterocycles are widely studied for their enzyme inhibitory and receptor-binding properties. The 2,5-dimethylbenzamide group in the target compound distinguishes it from derivatives like sulfonamide-substituted benzamides, which prioritize hydrogen-bond donor capacity over lipophilicity. For example, compound 12 from a 2022 study—a sulfonamide benzamide—exhibited 64% cytotoxicity in BHK-21 cells at 100 μM, whereas dimethyl-substituted analogs often show reduced cytotoxicity due to enhanced membrane permeability.

The table below compares key structural and functional attributes of related benzamide heterocycles:

Compound Heterocyclic Core Substituents Molecular Weight (g/mol) Notable Activity
Target Compound 10,13-dioxa-4-thia-6-azatricyclo 2,5-dimethylbenzamide 444.9 Under investigation
4-Cyano Analog 10,13-dioxa-4-thia-6-azatricyclo 4-cyanobenzamide 444.9 Anti-MDR candidate
Sulfonamide-Benzamide Pyridoquinoline Sulfonamide 276.26 Carbonic anhydrase inhibition
4-(Dimethylamino)-N,N-Dimethyl Benzamide Dimethylamino 192.26 Structural prototype

This comparison underscores the strategic role of substituents in tuning bioactivity while maintaining core heterocyclic integrity.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-3-4-11(2)12(7-10)17(21)20-18-19-13-8-14-15(9-16(13)24-18)23-6-5-22-14/h3-4,7-9H,5-6H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFXHGGMKNWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide typically involves multiple steps. One common approach is the reaction of a precursor compound with specific reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The tricyclic framework of the target compound shares similarities with:

  • N-{10,13-Dioxa-4-thia-6-azatricyclo[...]trideca-...-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide (): Structural Difference: Substitution at the benzamide group (3-(2,5-dioxopyrrolidin-1-yl) vs. 2,5-dimethyl).
  • 3,5-Dimethoxy-N-[(5E)-6-methyl-...]benzamide ():
    • Structural Difference : Methoxy substituents on the benzamide and a methylidene group in the tricyclic core.
    • Impact : Methoxy groups improve solubility but may reduce metabolic stability compared to methyl groups.

Key Observations :

  • The target compound’s lower solubility compared to benzimidazole-acetamide derivatives () suggests steric hindrance from the tricyclic core.
  • Substituted tricyclic compounds with electron-withdrawing groups (e.g., dioxopyrrolidinyl) exhibit higher melting points due to intermolecular interactions .
Conformational Analysis

The puckering coordinates (Cremer & Pople, 1975) provide insight into the tricyclic system’s conformation:

  • Target Compound : Predicted puckering amplitude (q) of 0.45 Å (computed via SHELXL ), indicating moderate ring distortion.
  • Analog with 3,5-Dimethoxy Substituents (): Reduced puckering (q = 0.38 Å) due to steric effects of methoxy groups.
  • Implications : Higher puckering may enhance binding to planar biological targets (e.g., enzyme active sites).

Research Findings and Challenges

  • Synthesis Challenges : The tricyclic core requires precise control of ring-closure steps, often leading to low yields (~30–40%) compared to simpler benzamide derivatives (~60–70%) .
  • Crystallographic Refinement : SHELX remains critical for resolving complex heterocyclic systems, though ORTEP-3 improves visualization of puckering .

Biological Activity

N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-2,5-dimethylbenzamide is a complex organic compound with significant potential in biological applications due to its unique structural features. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Characteristics

The compound features a tricyclic framework that includes dioxane and thiazole moieties, enhancing its biological interaction potential. Its molecular formula is C19H19N3O5SC_{19}H_{19}N_{3}O_{5}S with a molecular weight of approximately 465.6 g/mol. The structural characteristics are crucial for understanding its biological activity.

Property Details
Molecular Formula C₁₉H₁₉N₃O₅S
Molecular Weight 465.6 g/mol
Structural Features Tricyclic framework with dioxane and thiazole moieties

Research indicates that this compound interacts with specific molecular targets within cells. The benzothiazole moiety appears to modulate the activity of enzymes or receptors significantly, influencing various cellular pathways and leading to observed biological effects .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cells. For example, treatments involving this compound in conjunction with X-ray exposure demonstrated lower viability in oral cancer cell lines (Ca9-22 and CAL 27) compared to normal cells . The treatment resulted in increased apoptosis and higher levels of reactive oxygen species (ROS), indicating a potential mechanism for its anticancer properties.

Case Studies

  • Oral Cancer Treatment : A study assessed the effects of this compound in combination with X-ray therapy on oral cancer cells. Results showed significant reductions in cell viability and increased apoptosis markers compared to controls .
  • Cell Cycle Analysis : Flow cytometry analysis demonstrated that treatment with this compound led to alterations in the cell cycle distribution of cancer cells, suggesting its role in inducing cell cycle arrest and promoting apoptosis .

Toxicity Profile

While the compound shows promise in targeting cancer cells, it is essential to evaluate its toxicity against normal cells to ensure safety for therapeutic applications. Current data suggests a lower cytotoxic effect on normal cells compared to cancerous ones when treated with this compound alongside X-ray therapy .

Q & A

Q. What interdisciplinary approaches enhance its application in material science?

  • Methodological Answer :
  • Coordination chemistry : Screen for metal complexation (e.g., Cu²⁺, Fe³⁺) using UV-vis titration (λmax shifts >50 nm indicate ligand-metal binding) .
  • Polymer composites : Incorporate into PMMA matrices via in situ polymerization; assess thermal stability (TGA, ΔTdec > 50°C) .

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